3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid
Description
3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid is a sulfonated aromatic compound featuring a 1,3,5-triazine core substituted with fluorine atoms at positions 4 and 6, linked via an amino group to a benzene ring bearing a sulfonic acid group at position 1. The fluorine substituents on the triazine ring enhance electrophilicity due to their strong electron-withdrawing nature, making the compound reactive toward nucleophilic substitution. This structure is analogous to reactive dyes and pharmaceuticals, where triazine derivatives serve as key intermediates or bioactive motifs.
Properties
CAS No. |
67027-18-3 |
|---|---|
Molecular Formula |
C9H6F2N4O3S |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) |
InChI Key |
DGUFAFFRGZKNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4,6-Difluoro-1,3,5-triazine or 4,6-dichloro-1,3,5-triazine (cyanuric chloride) as the electrophilic core.
- 3-Aminobenzenesulfonic acid or its salts as the nucleophile.
- Base such as anhydrous potassium carbonate to deprotonate the amine and promote substitution.
Reaction Mechanism
The preparation proceeds via nucleophilic aromatic substitution (S_NAr) on the triazine ring:
- The nucleophilic amine group of 3-aminobenzenesulfonic acid attacks the electrophilic carbon at the 2-position of the triazine ring.
- Leaving group displacement occurs, typically replacing a chlorine or fluorine atom.
- The difluoro substituents at the 4 and 6 positions remain intact, enhancing reactivity and stability.
- The reaction is typically carried out under controlled temperature to favor monosubstitution.
Typical Reaction Conditions
| Parameter | Description |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) or similar |
| Base | Potassium carbonate (anhydrous) |
| Temperature | Low temperature initially (-25°C), then room temperature or slightly elevated for completion |
| Reaction Time | Several hours to overnight |
| Catalysts | Sometimes Cu(I) supported on weakly acidic resin for enhanced substitution control |
| Work-up | Liquid-liquid extraction, drying over MgSO4, filtration, and concentration under reduced pressure |
Purification
- Initial purification by liquid-liquid extraction (e.g., CHCl3/water).
- Drying of organic layers over MgSO4.
- Concentration under vacuum.
- Final purification by recrystallization or reverse-phase HPLC to achieve high purity.
Research Findings and Optimization
- Temperature control is critical for selective substitution: lower temperatures favor monosubstitution at the 2-position, while higher temperatures can lead to multiple substitutions.
- Use of anhydrous conditions and dry solvents prevents hydrolysis and side reactions.
- Continuous flow reactors have been reported for industrial scale-up, allowing better control over reaction parameters and consistent yields.
- The presence of difluoro substituents enhances the electrophilicity of the triazine ring, facilitating substitution under milder conditions compared to dichloro analogues.
- Catalysis by Cu(I) supported resin can improve reaction rates and selectivity when multiple nucleophiles are involved.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting triazine | 4,6-Difluoro-1,3,5-triazine or 4,6-dichloro-1,3,5-triazine | Difluoro preferred for stability |
| Nucleophile | 3-Aminobenzenesulfonic acid | Sulfonic acid group intact |
| Base | Potassium carbonate (anhydrous) | Facilitates nucleophilic attack |
| Solvent | Anhydrous THF or similar | Avoids hydrolysis |
| Temperature | -25°C to RT | Controls substitution selectivity |
| Catalyst | Cu(I) resin (optional) | Enhances substitution efficiency |
| Reaction time | Several hours to overnight | Dependent on scale and conditions |
| Purification | Extraction, drying, chromatography | Ensures product purity |
| Yield | Moderate to high (varies by scale) | Optimized in continuous flow setups |
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, sulfonamides, and various aromatic derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with various molecular targets. The fluorine atoms in the triazine ring enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The compound can also form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichloro Analog: Sodium 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate
- Structure : Replaces fluorine with chlorine at triazine positions 4 and 5.
- Key Properties :
- Molecular Weight : 343.12 g/mol (vs. ~323.09 g/mol for difluoro compound; estimated).
- Reactivity : Chlorine is less electronegative than fluorine, reducing electrophilicity and reaction rates with nucleophiles (e.g., amines, hydroxyl groups).
- Applications : Widely used as a reactive dye intermediate (e.g., in Procion MX dyes) due to its stability and controlled reactivity .
- Synthesis : Prepared via stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with sulfanilic acid in aqueous/organic solvent systems .
Diphenoxy Derivative: 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic Acid (DTAB)
- Structure: Phenoxy groups replace fluorine at triazine positions 4 and 6; benzene ring has a carboxylic acid group instead of sulfonic acid.
- Key Properties: Bioactivity: Acts as a selective ligand for retinoic acid receptors (RARβ/γ), demonstrating the impact of triazine substituents on target specificity . Solubility: Reduced water solubility compared to sulfonic acid derivatives due to the hydrophobic phenoxy groups.
- Synthesis: Sequential substitution of cyanuric chloride with phenoxy groups and benzoic acid derivatives .
Morpholino Derivatives: N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aminobenzenesulfonamides
- Structure : Morpholine substituents at triazine positions 4 and 6; sulfonamide replaces sulfonic acid.
- Key Properties: Electronic Effects: Morpholino groups donate electron density via nitrogen lone pairs, decreasing triazine electrophilicity. Applications: Explored as BACE1 inhibitors for Alzheimer’s disease, highlighting the role of sulfonamide groups in enzyme binding .
- Synthesis : Multi-step substitution of cyanuric chloride with morpholine and sulfonamide precursors .
Sulfonamide Analogs: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide
- Structure : Sulfonamide (-SO₂NH₂) replaces sulfonic acid (-SO₃H).
- Key Properties :
Comparative Data Table
Research Findings and Implications
- Reactivity Trends: Fluorine substituents enhance triazine electrophilicity, favoring faster nucleophilic substitution compared to chloro or morpholino derivatives. This property is critical in reactive dye applications .
- Biological Activity: Triazine substituents (e.g., phenoxy, morpholino) modulate receptor selectivity and enzyme inhibition, as seen in DTAB (RARβ/γ ligand) and BACE1 inhibitors .
- Synthetic Flexibility : Cyanuric chloride serves as a versatile precursor for diverse triazinyl sulfonates/sulfonamides, enabling tailored modifications for specific applications .
Biological Activity
3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid is a synthetic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C9H6F2N4O3S
- Molecular Weight: 288.23 g/mol
- CAS Number: 67027-18-3
The presence of a sulfonic acid group and a difluorinated triazine moiety contributes to its distinctive properties, which may enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . The difluorinated triazine structure is often associated with enhanced bioactivity due to its ability to interact effectively with microbial targets. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of various bacteria and fungi .
Herbicidal Activity
In addition to antimicrobial properties, this compound may also possess herbicidal activity . The structural features allow it to target specific pathways in plants, potentially leading to effective weed management strategies in agricultural applications .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve the inhibition of key enzymes or pathways critical for microbial and plant growth.
Synthesis Overview
- Starting Materials: Triazine derivatives and sulfonic acid precursors.
- Reagents: Common reagents include bases like sodium hydroxide and solvents such as acetone.
- Reaction Conditions: Typically conducted under controlled temperatures with constant stirring.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Investigated various triazine derivatives for antibacterial properties; found significant activity against both Gram-positive and Gram-negative bacteria. |
| Study 2 | Explored the cytotoxic effects of related compounds on cancer cell lines; highlighted potential as anticancer agents. |
| Study 3 | Examined the interaction of triazine compounds with metabolic pathways; suggested implications for drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
